5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a bromine atom and an oxolan-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Attachment of the Oxolan-3-ylmethyl Group: The final step involves the alkylation of the brominated triazole with oxolan-3-ylmethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. Conditions typically involve heating in a polar solvent such as dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidation can yield triazole N-oxides.
Reduction Products: Reduction can lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine depends on its specific application:
Antimicrobial Activity: The compound may inhibit microbial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.
Biochemical Probes: The compound can bind to specific proteins or enzymes, allowing researchers to study their function and interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a triazole ring.
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)oxolan-3-ol: Contains a pyrazole ring and an oxolan-3-yl group, similar to the target compound.
Uniqueness
5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound with significant biological activity, particularly noted for its antimicrobial and potential anticancer properties. This article delves into its biological activities, synthesis methods, and comparisons with related compounds.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a bromine atom and a triazole ring alongside an oxolane (tetrahydrofuran) moiety. Its molecular formula is C7H11BrN4O with a molecular weight of approximately 247.09 g/mol.
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit antimicrobial properties . Specifically, this compound has shown efficacy against various bacterial strains. For instance:
- Bacterial Strains Tested : The compound was evaluated against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : It is believed to interact with specific cellular targets, inhibiting bacterial growth through various pathways.
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer activity . The mechanism appears to involve:
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through interaction with regulatory proteins.
- Targeted Therapy : Potential for use in targeted therapies due to its selective action on cancer cells compared to normal cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other triazole derivatives:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Bromo-1-(thiophen-2-yl)methyl)-1H-1,2,4-triazol | C7H7BrN4S | Exhibits notable antimicrobial activity |
5-Bromo-1-(3-methylbutyl)-1H-1,2,4-triazol | C9H12BrN4 | Features an alkyl side chain; diverse biological activity |
5-Bromo-1-(5-methyloxolan-2-yyl)methyl)-1H-triazol | C10H15BrN4O | Incorporates a branched oxolane; affects solubility |
The distinct combination of structural elements in this compound enhances its effectiveness in medicinal chemistry applications compared to other derivatives.
Synthesis Methods
The synthesis of 5-Bromo-1-[(oxolan-3-yyl)methyl]-1H-1,2,4-triazol-3-amine can be achieved through several methods:
- Formation of the Triazole Ring : Cyclization involving hydrazine and an appropriate nitrile.
- Bromination : Using N-bromosuccinimide (NBS) under controlled conditions.
- Oxolane Attachment : Nucleophilic substitution with an oxolane derivative.
These steps can be optimized for high yield and purity through various industrial production methods .
Case Studies and Research Findings
Recent studies have highlighted the biological activities of triazole derivatives:
Study on Antibacterial Efficacy
A study published in Antibiotics assessed the antibacterial potential of various triazole derivatives including our compound. The results indicated that certain derivatives exhibited significant inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating their potential as effective antibacterial agents .
Antioxidant Activity Assessment
In another study focusing on antioxidant properties, compounds similar to 5-Bromo derivatives were tested using DPPH and ABTS assays. Results showed promising antioxidant capabilities that could complement their antimicrobial effects .
Properties
Molecular Formula |
C7H11BrN4O |
---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-bromo-1-(oxolan-3-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H11BrN4O/c8-6-10-7(9)11-12(6)3-5-1-2-13-4-5/h5H,1-4H2,(H2,9,11) |
InChI Key |
ZOARXTPNUFNXBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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